o6-Benzylguanine

Description

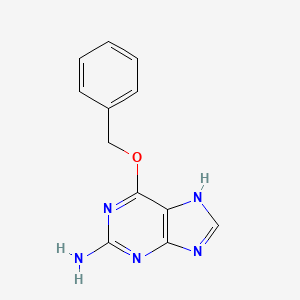

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWMERLEINMZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173700 | |

| Record name | O(6)-Benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19916-73-5 | |

| Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O(6)-Benzylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-benzylguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o6-benzylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O(6)-Benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O(6)-Benzylguanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-O-BENZYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O6-Benzylguanine: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). By acting as a pseudosubstrate, O6-BG irreversibly transfers its benzyl group to the active site of MGMT, leading to the enzyme's degradation. This targeted inhibition of MGMT's "suicide" repair mechanism prevents the removal of cytotoxic O6-alkylguanine adducts from DNA, thereby sensitizing tumor cells to alkylating chemotherapeutic agents such as temozolomide and carmustine. This guide provides an in-depth overview of the mechanism of action of O6-BG, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound lies in its ability to specifically and irreversibly inhibit the O6-alkylguanine-DNA alkyltransferase (MGMT) protein.[1][2] MGMT is a crucial DNA repair enzyme that protects the genome from the mutagenic and cytotoxic effects of alkylating agents.[3][4] These agents, including the clinically important drug temozolomide (TMZ), introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[5] If left unrepaired, these adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations and the induction of apoptosis and cell cycle arrest.[6]

MGMT repairs this damage through a direct and stoichiometric "suicide" mechanism, transferring the alkyl group from the guanine to a cysteine residue within its own active site.[3][7] This process restores the integrity of the DNA but results in the irreversible inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[4][8]

This compound acts as a pseudosubstrate for MGMT.[1][2] It mimics the structure of O6-alkylguanine and binds to the active site of the enzyme. MGMT then catalyzes the transfer of the benzyl group from O6-BG to its active site cysteine residue.[2][9] This covalent modification renders the MGMT protein inactive, preventing it from repairing DNA damage induced by alkylating agents. The depletion of active MGMT allows the cytotoxic O6-alkylguanine lesions to persist, leading to enhanced chemosensitivity in tumor cells that express high levels of MGMT.[9][10]

The consequences of MGMT inhibition by O6-BG include an accumulation of DNA damage, which triggers downstream signaling pathways. This is evidenced by the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of apoptotic pathways, indicated by the cleavage of caspase-3 and DNA fragmentation detectable by TUNEL assays.[2]

Quantitative Data on this compound Efficacy

The potentiation of alkylating agent cytotoxicity by this compound has been quantified in numerous in vitro studies. The following tables summarize key data on MGMT inhibition and the chemosensitizing effect of O6-BG in various cancer cell lines.

Table 1: In Vitro Inhibition of MGMT by this compound and Analogs

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | HeLaS3 | In vitro (cell extract) | 0.12 µM | [3] |

| This compound | HeLaS3 | In vivo (cultured cells) | 0.08 µM | [3] |

| O6-(4-bromothenyl)guanine (O6-BTG) | HeLaS3 | In vitro (cell extract) | 0.04 µM | [3] |

| O6-(4-bromothenyl)guanine (O6-BTG) | HeLaS3 | In vivo (cultured cells) | <0.1 µM | [3] |

Table 2: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in Human Cancer Cell Lines

| Cell Line | MGMT Activity (fmol/mg protein) | O6-BG Treatment | Potentiation Fold | Reference |

| Mawi (colorectal) | >80 | 1 µM continuous (5 days) | 4.2 | [9] |

| U87 MG (glioblastoma) | ~100 | 100 µM for 1h | 1.4 | [1][9] |

| T98G (glioblastoma) | >700 | 100 µM for 1h | 1.7 | [1][9] |

| CHLA-225 (neuroblastoma) | Moderate | 1 µM | Significant increase in cytotoxicity | [2] |

| COG-N-269 (neuroblastoma) | High | 1 µM | Significant increase in cytotoxicity | [2] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study the mechanism of action of this compound.

MGMT Activity Assay (Fluorescence-Based)

This protocol is adapted from a method utilizing a fluorescent DNA probe that is cleaved upon MGMT-mediated repair.[11]

Materials:

-

Cell lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, 1 mM AEBSF)

-

Fluorescent DNA probe (e.g., NR-1)

-

96-well black microplate

-

Plate reader capable of fluorescence detection (e.g., excitation at 488 nm)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Lysate Preparation:

-

Harvest approximately 1.5 x 10^7 cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 400 µL of ice-cold lysis buffer.

-

Sonicate the cells on ice to disrupt the cell membranes.

-

Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a BCA assay.

-

-

MGMT Activity Measurement:

-

In a 96-well black microplate, combine 800 µg of total protein from the cell lysate with 50 nM of the fluorescent DNA probe (NR-1).

-

Adjust the final volume to 200 µL with lysis buffer.

-

Incubate the plate at 37°C for 2 hours.

-

Measure the fluorescence at 488 nm using a plate reader. An increase in fluorescence indicates MGMT activity.

-

Include a no-lysate control as a background measurement.

-

Western Blot Analysis for MGMT and γH2AX

This protocol outlines the detection of MGMT and the DNA damage marker γH2AX by Western blotting.[12][13]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MGMT, anti-γH2AX, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Sample Preparation:

-

Treat cells with O6-BG and/or an alkylating agent for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-MGMT or anti-γH2AX) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

-

Detection and Imaging:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]

Materials:

-

TUNEL assay kit (commercially available)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat cells on coverslips (for microscopy) or in suspension (for flow cytometry).

-

Wash the cells with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with fixation solution for 1 hour at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).

-

-

Detection:

-

If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled antibody against the incorporated nucleotide.

-

Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

-

-

Analysis:

-

For microscopy, visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

For flow cytometry, analyze the fluorescence intensity of the cell population.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MGMT activity assay.

Caption: Western blot experimental workflow.

Conclusion

This compound is a well-characterized and highly specific inhibitor of the DNA repair enzyme MGMT. Its mechanism of action, involving the irreversible inactivation of MGMT, provides a clear rationale for its use in combination with alkylating agents to overcome tumor resistance. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of O6-BG and develop novel therapeutic strategies targeting DNA repair pathways. The continued investigation into the intricate interplay between DNA damage, repair, and cell death pathways will be crucial for optimizing the clinical application of MGMT inhibitors like this compound.

References

- 1. 3-aminobenzamide and/or this compound evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. biorxiv.org [biorxiv.org]

- 5. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. bio-rad.com [bio-rad.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]

O6-Benzylguanine: A Technical Guide to the Inhibition of MGMT Protein for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that confers resistance to common alkylating chemotherapeutic agents. O6-benzylguanine (O6-BG) is a potent and specific inhibitor of MGMT, functioning as a "suicide" substrate to irreversibly inactivate the protein. This technical guide provides an in-depth overview of O6-BG, including its mechanism of action, physicochemical properties, and its synergistic effects with alkylating agents like temozolomide. The document details key experimental protocols for studying O6-BG in a laboratory setting and presents quantitative data in a structured format for easy comparison. Furthermore, it visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction

Resistance to chemotherapy remains a significant hurdle in cancer treatment. One of the key mechanisms of resistance to alkylating agents, such as temozolomide and carmustine, is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2] MGMT repairs cytotoxic O6-alkylguanine DNA adducts by transferring the alkyl group to an internal cysteine residue, thereby preventing the therapeutic effect of these drugs.[1]

This compound (O6-BG) is a synthetic purine derivative that acts as a potent inactivator of MGMT.[3] By serving as a pseudosubstrate, O6-BG irreversibly transfers its benzyl group to the active site of MGMT, rendering the enzyme inactive.[4][5] This inactivation sensitizes tumor cells to the cytotoxic effects of alkylating agents, providing a promising strategy to overcome chemoresistance.[6][7] This guide delves into the technical aspects of utilizing O6-BG as a tool to inhibit MGMT, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a crystalline organic compound with the systematic name 6-(benzyloxy)-7H-purin-2-amine.[8] Its molecular structure consists of a guanine core with a benzyl group attached at the O6 position.

| Property | Value | Reference |

| Molecular Formula | C12H11N5O | [3] |

| Molar Mass | 241.254 g·mol−1 | [3] |

| CAS Number | 19916-73-5 | [3] |

| Density | 1.432 g/mL | [8] |

| Solubility in Water (25°C) | 0.15 mg/mL | [8] |

| Solubility in DMSO | 85 mg/mL | [8] |

Mechanism of Action

O6-BG acts as a suicide inhibitor of the MGMT protein.[3] The benzyl group of O6-BG is transferred to the reactive cysteine residue in the active site of MGMT.[4][5] This covalent modification irreversibly inactivates the MGMT protein, preventing it from repairing O6-alkylguanine lesions in the DNA. The depletion of active MGMT within tumor cells enhances the efficacy of alkylating chemotherapeutic agents.

Mechanism of this compound Action.

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro efficacy of O6-BG in combination with alkylating agents.

| Cell Line | O6-BG Concentration | Alkylating Agent | IC50 / Effect | Reference |

| L3.6pl (Pancreatic Cancer) | Varies (24-72h) | O6-BG alone | IC50 = 50 µg/mL (at 48h) | [4] |

| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | Not specified | BCNU | 2.6-fold reduction in LD10 | [9] |

| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | Not specified | Temozolomide | 26-fold reduction in LD10 | [9] |

| High-Risk Neuroblastoma | 25 µM | Temozolomide + SN38 | Enhanced cytotoxicity, H2AX phosphorylation, caspase-3 cleavage, and apoptosis | [1] |

Pharmacokinetic Parameters in Humans

The pharmacokinetic properties of O6-BG have been evaluated in human clinical trials.

| Parameter | Value | Dose | Reference |

| This compound | |||

| Elimination Half-life (t1/2) | 0.49 ± 0.16 hours | 10, 20, 40, 80 mg/m² IV | [10] |

| Clearance | 35.5 ± 12.8 L/h/m² | 10, 20, 40, 80 mg/m² IV | [10] |

| O6-Benzyl-8-oxoguanine (Metabolite) | |||

| Elimination Half-life (t1/2) | 2.8 to 9.2 hours | 10 to 80 mg/m² IV | [11][12] |

| Cmax (vs. O6-BG) | 2.2-fold higher | Not specified | [11][12] |

| AUC (vs. O6-BG) | 12- to 29-fold higher | Not specified | [11][12] |

Clinical Trial Dosages

The following table outlines dosages of O6-BG and temozolomide used in clinical trials.

| Trial Phase | Patient Population | O6-BG Dose | Temozolomide Dose | Reference |

| Phase II | Pediatric Recurrent/Progressive High-Grade Gliomas | 120 mg/m²/day IV for 5 days | 75 mg/m²/day orally for 5 days | [13] |

| Phase I | Recurrent Malignant Glioma | 120 mg/m² bolus (days 1, 3, 5) + 30 mg/m²/day continuous infusion | Schedule 1: 200 mg/m² (day 1) + 50 mg/m²/day (days 2-5) | [6] |

| Phase II | Recurrent, Temozolomide-Resistant Malignant Glioma | 120 mg/m² (1-hour infusion) + 30 mg/m²/day (48-hour infusion) | 472 mg/m² orally on day 1 | [7] |

Experimental Protocols

MGMT Activity Assay

This protocol is adapted from a commercially available kit and a radiolabeled substrate method to provide a general workflow for measuring MGMT activity in cell lysates.[6][14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

[³H]this compound or a fluorogenic MGMT substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

-

This compound (for negative control)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare the following reactions:

-

Test Sample: Cell lysate (e.g., 50-100 µg total protein) in reaction buffer.

-

Positive Control: Lysate from MGMT-proficient cells.

-

Negative Control: Lysate pre-incubated with a saturating concentration of O6-BG (e.g., 20 µM) for 30 minutes at 37°C.

-

Blank: Reaction buffer without cell lysate.

-

-

-

Enzymatic Reaction:

-

Add the [³H]this compound (e.g., 1 µCi) or fluorogenic substrate to each tube.

-

Incubate at 37°C for 1-2 hours.

-

-

Detection:

-

For Radiolabeled Assay:

-

Precipitate the protein using 70% methanol.

-

Wash the pellet to remove unincorporated [³H]O6-BG.

-

Resuspend the pellet in a suitable buffer, add scintillation fluid, and measure radioactivity.

-

-

For Fluorogenic Assay:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Calculate the MGMT activity as the amount of substrate transferred per unit of protein per unit of time.

-

Workflow for MGMT Activity Assay.

MTT Cytotoxicity Assay

This protocol outlines a standard MTT assay to assess the cytotoxicity of O6-BG in combination with an alkylating agent.[16][17][18]

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

Alkylating agent (e.g., Temozolomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with varying concentrations of the alkylating agent in the presence or absence of a fixed concentration of O6-BG (e.g., 10-20 µM). Include wells with O6-BG alone and untreated controls.

-

Incubate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[5][9]

Materials:

-

6-well or 100 mm cell culture plates

-

Cell culture medium

-

This compound

-

Alkylating agent

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Treatment:

-

Treat a sub-confluent culture of cells with the desired concentrations of the alkylating agent with or without O6-BG for a specified duration.

-

-

Cell Seeding:

-

After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into new plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per plate.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing single cells to form colonies of at least 50 cells.

-

-

Staining and Counting:

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Count the number of colonies in each plate.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of O6-BG and alkylating agents on cell cycle distribution.[2][19][20]

Materials:

-

Flow cytometry tubes

-

Cold PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with the drugs as described for the cytotoxicity assay.

-

Harvest cells at different time points, including both adherent and floating cells.

-

-

Fixation:

-

Wash the cells with cold PBS and resuspend the pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways

Inhibition of MGMT by O6-BG, in the presence of DNA damage from alkylating agents, triggers cellular signaling pathways leading to apoptosis. The p53 tumor suppressor protein plays a crucial role in this process.

p53-Mediated Apoptosis Pathway

Upon sensing irreparable DNA damage, p53 is stabilized and activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[21][22][23][24]

p53-Mediated Apoptotic Pathway.

Fas/CD95-Mediated Apoptosis Pathway

In some cellular contexts, O6-methylguanine-triggered apoptosis can also be mediated by the Fas/CD95/Apo-1 receptor. DNA damage can lead to the upregulation of the Fas receptor, which, upon binding to its ligand (FasL), initiates a caspase cascade involving caspase-8.[12]

Fas/CD95-Mediated Apoptotic Pathway.

Conclusion

This compound is an invaluable tool for researchers studying DNA repair and a promising agent in combination cancer chemotherapy. Its ability to specifically and potently inhibit the MGMT protein allows for the sensitization of resistant tumors to alkylating agents. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, necessary for the effective utilization of O6-BG in a research and drug development setting. The visualization of key signaling pathways and experimental workflows further aids in the conceptual understanding of its mechanism and application. Continued research into O6-BG and similar MGMT inhibitors is crucial for developing more effective cancer therapies.

References

- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 8. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo administration of O(6)-benzylguanine does not influence apoptosis or mutation frequency following DNA damage in the murine intestine, but does inhibit P450-dependent activation of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]

- 21. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. excli.de [excli.de]

- 23. New signaling pathway about P53 | Karebay [karebaybio.com]

- 24. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of O6-Benzylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O6-Benzylguanine (O6-BG) is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). By depleting tumor cells of AGT, O6-BG enhances the therapeutic efficacy of alkylating chemotherapeutic agents, a class of drugs frequently hampered by AGT-mediated resistance. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Challenge of Alkylating Agent Resistance

Alkylating agents, such as temozolomide and carmustine (BCNU), are a cornerstone of chemotherapy for various malignancies, particularly brain tumors. These agents exert their cytotoxic effects by transferring alkyl groups to DNA bases, leading to DNA damage and subsequent cell death. A major mechanism of tumor resistance to these drugs is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1][2] AGT directly removes alkyl adducts from the O6 position of guanine, a critical site of DNA damage, thereby mitigating the therapeutic effect of the alkylating agent.[2] High levels of AGT in tumor cells are correlated with poor response to therapy and reduced patient survival. This clinical challenge spurred the search for potent AGT inhibitors to sensitize resistant tumors to alkylating agents.

Discovery and Early History

In the late 1980s and early 1990s, the research groups of Dr. M. Eileen Dolan and Dr. Anthony E. Pegg were instrumental in the development of this compound as a specific and potent AGT inhibitor.[2][3] Their work demonstrated that O6-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O6-BG and covalently transfers the benzyl group to its active site cysteine residue. This process irreversibly inactivates the AGT protein, leading to its degradation.[2] This "suicide inhibition" mechanism makes O6-BG a highly effective tool for depleting AGT in cancer cells. Early in vitro and in vivo studies using tumor cell lines and xenograft models showed that pre-treatment with O6-BG significantly increased the cytotoxicity of alkylating agents like BCNU and temozolomide.[3][4] These promising preclinical findings paved the way for the clinical development of this compound in combination with chemotherapy.

Mechanism of Action

This compound is a synthetic analogue of guanine. Its mechanism of action is centered on the irreversible inactivation of the AGT protein.

-

Recognition and Binding: AGT recognizes the this compound molecule due to its structural similarity to an O6-alkylated guanine base in DNA.

-

Covalent Modification: The AGT enzyme catalyzes the transfer of the benzyl group from the O6 position of the guanine analogue to the sulfur atom of a cysteine residue within its own active site.

-

Irreversible Inactivation: This transfer results in the formation of S-benzylcysteine in the AGT protein, rendering the enzyme inactive. The inactivated AGT is then targeted for ubiquitination and proteasomal degradation.

-

Sensitization to Alkylating Agents: By depleting the cell of functional AGT, this compound prevents the repair of O6-alkylguanine lesions induced by chemotherapeutic agents. This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Combination with Alkylating Agents

| Cell Line/Model | Alkylating Agent | O6-BG Concentration | AGT Activity (fmol/mg protein) | Sensitization Factor / Outcome | Reference |

| U87MG Glioma Xenograft | Temozolomide (35 mg/kg) | 40 mg/kg | 4.3 ± 1.5 | Significant tumor growth delay (p < 0.002) | [4] |

| U87MG Glioma Xenograft | BCNU (10 mg/kg) | 40 mg/kg | 4.3 ± 1.5 | Significant tumor growth delay (p < 0.002) | [4] |

| SWB77 Glioblastoma Xenograft | Temozolomide (180 mg/m²) | 180 mg/m² | 75 | Tumor growth delay increased from 16 to 31 days | [5] |

| SWB40 Glioblastoma Xenograft | Temozolomide (300 mg/m²) | 250 mg/m² (dBG*) | 45 | Significantly more effective than TMZ alone | [5] |

| O-342 Rat Ovarian Tumor | BCNU | Not specified | 103.4 ± 18.4 | 6.0 | [6] |

| O-342/DDP Rat Ovarian Tumor | BCNU | Not specified | 240.9 ± 40.2 | 2.1 | [6] |

| SK-OV-3 Human Ovarian Cancer | BCNU | Not specified | 337.6 ± 18.2 | 3.0 | [6] |

| OAW 42 Human Ovarian Cancer | BCNU | Not specified | 180.0 ± 39.9 | 4.1 | [6] |

*dBG: O6-benzyl-2'-deoxyguanosine, an analogue of O6-BG.

Table 2: Clinical Trial Data for this compound Combination Therapy

| Trial Phase | Cancer Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase II | Recurrent, Temozolomide-Resistant Malignant Glioma | O6-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + Temozolomide (472 mg/m²) | 66 | 9% (Overall) | 7.9 weeks (Overall) | 24.7 weeks (Overall) | [7] |

| - Glioblastoma Multiforme (GBM) | 34 | 3% | 7.5 weeks | 19.4 weeks | [7] | ||

| - Anaplastic Glioma | 32 | 16% | 9.6 weeks | 33 weeks | [7] | ||

| Phase II | Advanced Melanoma (Chemotherapy-naïve) | O6-BG (120 mg/m²) + BCNU (40 mg/m²) | 22 | 1 CR, 4 SD | 80 days | 211 days | [8] |

| Phase II | Advanced Melanoma (Prior Chemotherapy) | O6-BG (120 mg/m²) + BCNU (40 mg/m²) | 20 | 0 responses, 3 SD | 54 days | 120 days | [8] |

| Phase II | Recurrent High-Grade Glioma (Pediatric) | O6-BG (120 mg/m²/day) + Temozolomide (75 mg/m²/day) | 25 | 4% | 16 ± 6.6% (6-month) | Not Reported | [9] |

| Phase II | Recurrent Brainstem Glioma (Pediatric) | O6-BG (120 mg/m²/day) + Temozolomide (75 mg/m²/day) | 16 | 0% | 0% (6-month) | Not Reported | [9] |

CR: Complete Response; SD: Stable Disease.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Notes | Reference |

| Administration | Intravenous infusion over 1 hour | Doses ranged from 10 to 80 mg/m² | [10] |

| Metabolism | Rapidly converted to O6-Benzyl-8-oxoguanine | Metabolite is also a potent AGT inhibitor | [10] |

| Half-life (O6-BG) | Not reported (rapid disappearance) | [10] | |

| Half-life (O6-Benzyl-8-oxoguanine) | 2.8 to 9.2 hours | Increased with dose | [10] |

| AGT Depletion in PBMCs | Observed at all doses | Return to baseline by 1 week | [10] |

| Optimal Modulatory Dose (Tumor AGT depletion) | 120 mg/m² | Dose required for complete AGT inactivation in tumor tissue | [11] |

Key Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-amino-6-chloropurine with the sodium salt of benzyl alcohol.[12][13]

Materials:

-

2-amino-6-chloropurine

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl alcohol

-

Anhydrous 1,4-dioxane

-

Glacial acetic acid

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Sodium hydride is carefully added to anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen).

-

Benzyl alcohol is added dropwise to the suspension and stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

2-amino-6-chloropurine is added to the reaction mixture.

-

The mixture is heated to reflux and maintained for several hours (e.g., 20 hours) to ensure complete reaction.

-

After cooling to room temperature, water is slowly added to quench the reaction.

-

The solution is neutralized with glacial acetic acid to a pH of approximately 6, which causes the product to precipitate.

-

The crude product is collected by filtration.

-

Purification is achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[14]

O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay

AGT activity in cell extracts or tissue samples can be measured using a variety of methods. One common method involves the use of a radiolabeled DNA substrate.

Materials:

-

Cell or tissue extract

-

[³H]methylated DNA substrate (prepared by reacting calf thymus DNA with [³H]N-methyl-N-nitrosourea)

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell or tissue extracts by sonication or homogenization in a suitable buffer.

-

Incubate a known amount of protein from the extract with the [³H]methylated DNA substrate in the assay buffer at 37°C.

-

The reaction allows the AGT in the extract to transfer the [³H]methyl group from the DNA to itself.

-

Stop the reaction by adding TCA to precipitate the protein.

-

Wash the protein pellet to remove unincorporated radioactivity.

-

Dissolve the protein pellet and measure the amount of incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the AGT activity in the sample, which is typically expressed as fmol of methyl groups transferred per mg of protein.

An alternative and more direct assay for measuring the inactivation of AGT by O6-BG involves HPLC analysis of the resected tumor tissue after administration of O6-BG to patients.[15]

In Vitro Chemosensitization Assay

This assay determines the ability of this compound to enhance the cytotoxicity of an alkylating agent in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Alkylating agent (e.g., temozolomide)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) to allow for AGT depletion.

-

Add the alkylating agent at a range of concentrations to the O6-BG-pre-treated cells and to a set of control cells (not pre-treated with O6-BG).

-

Incubate the cells for a further period (e.g., 72 hours).

-

Assess cell viability using a suitable reagent.

-

Calculate the IC50 (the concentration of the alkylating agent that inhibits cell growth by 50%) for both the control and the O6-BG-treated cells.

-

The sensitization factor is calculated as the ratio of the IC50 of the alkylating agent alone to the IC50 of the alkylating agent in the presence of this compound.

Signaling Pathways and Experimental Workflows

AGT-Mediated DNA Repair and Its Downstream Consequences

The inhibition of AGT by this compound has significant downstream effects on cellular signaling pathways that respond to DNA damage.

Preclinical Evaluation Workflow for AGT Inhibitors

The preclinical development of an AGT inhibitor like this compound typically follows a structured workflow.

Clinical Significance and Future Directions

Clinical trials have demonstrated that this compound can effectively deplete AGT in tumors and peripheral blood mononuclear cells.[11] The combination of O6-BG with alkylating agents has shown modest activity in some heavily pre-treated patient populations, particularly in anaplastic gliomas.[7] However, a significant challenge has been the increased hematological toxicity observed with the combination therapy, which often necessitates dose reductions of the chemotherapeutic agent, potentially limiting its efficacy.[8]

Current and future research directions in this field include:

-

Development of second-generation AGT inhibitors: Novel inhibitors with improved pharmacological properties, such as better tumor penetration and reduced systemic toxicity, are under investigation.

-

Gene therapy approaches: Strategies to protect hematopoietic stem cells from the toxic effects of combination therapy are being explored. This involves transducing stem cells with a mutant form of the AGT gene that is resistant to this compound, thereby allowing for dose escalation of the alkylating agent.[2]

-

Combination with other therapies: Investigating the synergy of AGT inhibitors with other DNA damaging agents and targeted therapies.

-

Biomarker development: Refining the use of AGT as a predictive biomarker to select patients most likely to benefit from this therapeutic strategy.

Conclusion

This compound stands as a landmark discovery in the effort to overcome chemotherapy resistance. The pioneering work of researchers like M. Eileen Dolan and Anthony E. Pegg has provided a powerful tool to probe the biology of DNA repair and a clinical candidate to enhance the efficacy of alkylating agents. While clinical success has been met with challenges, the story of this compound continues to inform the development of novel therapeutic strategies aimed at sensitizing tumors to DNA-damaging agents, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-mediated enhancement of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thresholds of O6-alkylguanine-DNA alkyltransferase which confer significant resistance of human glial tumor xenografts to treatment with 1,3-bis(2-chloroethyl)-1-nitrosourea or temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of O6-alkylguanine-DNA alkyltransferase in animal and human ovarian tumor cell lines by this compound and sensitization to BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and preliminary biological evaluation of radiolabeled this compound derivatives, new potential PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scholars@Duke publication: Phase I trial of this compound for patients undergoing surgery for malignant glioma. [scholars.duke.edu]

O⁶-Benzylguanine's Effect on O⁶-Alkylguanine-DNA Alkyltransferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents. This resistance is a significant hurdle in the treatment of various cancers, most notably glioblastoma. O⁶-benzylguanine (O⁶-BG) is a potent inactivator of AGT, functioning as a "suicide" substrate. By irreversibly binding to the active site of AGT, O⁶-BG depletes the cell's capacity to repair DNA damage induced by alkylating agents, thereby sensitizing tumor cells to chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of O⁶-BG, quantitative data on its efficacy, detailed experimental protocols for its study, and a review of its clinical applications in combination with alkylating agents like temozolomide (TMZ) and carmustine (BCNU).

Mechanism of Action: Suicide Inactivation of AGT

O⁶-benzylguanine is a synthetic purine analogue that mimics the natural substrate of AGT, O⁶-alkylguanine.[1] The primary function of AGT is to remove alkyl groups from the O⁶ position of guanine in DNA, a common site of modification by alkylating chemotherapeutic agents.[2] This repair process is a direct reversal of damage and is stoichiometric, meaning one molecule of AGT can repair only one alkylated guanine residue.[3]

O⁶-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O⁶-BG and facilitates the transfer of the benzyl group from the O⁶ position of the guanine analogue to the active site cysteine residue (Cys145) of the AGT protein.[1][3] This benzylation of the active site cysteine is an irreversible reaction, rendering the AGT molecule permanently inactive.[1] The cell must then synthesize new AGT protein to restore its DNA repair capacity. By administering O⁶-BG prior to an alkylating agent, tumor cell AGT levels can be significantly depleted, leaving the DNA vulnerable to the cytotoxic effects of the chemotherapy.[2]

dot

Caption: Mechanism of O⁶-Benzylguanine Action.

Quantitative Data

The efficacy of O⁶-benzylguanine in modulating AGT activity and sensitizing tumors to chemotherapy has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Inhibition of AGT by O⁶-Benzylguanine

| Parameter | Value | Cell Type/System | Reference |

| ED₅₀ | 0.37 µM | Human Peripheral Blood Mononuclear Cells (Caucasian donors) | [4] |

| ED₅₀ | 0.36 µM | Human Peripheral Blood Mononuclear Cells (Japanese donors) | [4] |

| IC₅₀ | 50 µg/mL (at 48 hours) | L3.6pl pancreatic cancer cells | [5] |

Table 2: Pharmacokinetics of O⁶-Benzylguanine in Humans

| Parameter | Value (mean ± SD) | Patient Population | Reference |

| Peak Plasma Concentration (Cmax) | 11 ± 4 µM | Pediatric patients with CNS tumors (120 mg/m²) | [6] |

| Half-life (t½) | 85 ± 140 min | Pediatric patients with CNS tumors | [6] |

| Clearance | 760 ± 400 mL/min/m² | Pediatric patients with CNS tumors | [6] |

| Elimination Half-life (t½β) | 26 ± 15 min | Adult cancer patients | [7] |

| Plasma Clearance | 513 ± 148 mL/min/m² | Adult cancer patients | [7] |

Table 3: Pharmacokinetics of 8-oxo-O⁶-benzylguanine (Active Metabolite) in Humans

| Parameter | Value (mean ± SD) | Patient Population | Reference |

| Peak Plasma Concentration (Cmax) | 35 ± 10 µM | Pediatric patients with CNS tumors | [6] |

| Terminal Half-life | 360 ± 220 min | Pediatric patients with CNS tumors | [6] |

| Clearance | 30 ± 15 mL/min/m² | Pediatric patients with CNS tumors | [6] |

| Half-life (at 80 mg/m² O⁶-BG) | 9.2 hours | Adult cancer patients | [8] |

Table 4: Clinical Efficacy of O⁶-Benzylguanine in Combination Therapy for Glioma

| Tumor Type | Treatment Regimen | Response Rate | Reference |

| Recurrent/Progressive High-Grade Glioma (Pediatric) | O⁶-BG (120 mg/m²/day) + TMZ (75 mg/m²/day) for 5 days | 4% Overall Response Rate | [9] |

| Recurrent Temozolomide-Resistant Glioblastoma (Adult) | O⁶-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + TMZ (472 mg/m²) | 3% Objective Response | [10] |

| Recurrent Temozolomide-Resistant Anaplastic Glioma (Adult) | O⁶-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + TMZ (472 mg/m²) | 16% Objective Response | [10] |

Experimental Protocols

AGT Activity Assay (Radiometric Method)

This protocol is adapted from methods described in the literature for measuring the activity of AGT in cell or tissue extracts.

Materials:

-

Cell or tissue extract

-

[³H]-methylated DNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT)

-

6X SDS protein sample loading buffer

-

SDS-PAGE apparatus

-

PVDF membrane

-

Scintillation counter

-

EN³HANCE spray (PerkinElmer)

Procedure:

-

Prepare cell or tissue extracts and determine protein concentration.

-

In a microcentrifuge tube, combine the cell/tissue extract with the [³H]-methylated DNA substrate in the assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the transfer of the ³H-methyl group to the AGT protein.

-

Stop the reaction by adding 6X SDS protein sample loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

After transfer, spray the membrane with EN³HANCE to enhance the radioactive signal.

-

Allow the membrane to dry completely.

-

Expose the membrane to X-ray film or a phosphorimager screen to visualize the radiolabeled AGT band.

-

Quantify the radioactivity in the AGT band using a scintillation counter or densitometry to determine the amount of repaired substrate, which is proportional to the AGT activity.

dot

Caption: AGT Activity Assay Workflow.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of O⁶-BG and an alkylating agent on cell viability.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

O⁶-benzylguanine

-

Alkylating agent (e.g., Temozolomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the alkylating agent in the presence or absence of a fixed concentration of O⁶-BG (typically added 1-2 hours prior to the alkylating agent). Include untreated and vehicle-treated controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of O⁶-BG in combination with an alkylating agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Tumor cells for implantation

-

O⁶-benzylguanine formulation for injection (e.g., in PEG-400/saline)

-

Alkylating agent formulation for injection or oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, O⁶-BG alone, alkylating agent alone, O⁶-BG + alkylating agent).

-

Administer O⁶-BG (e.g., intraperitoneally) at a predetermined dose and schedule. Typically, O⁶-BG is given 1 hour before the alkylating agent.

-

Administer the alkylating agent at its respective dose and route.

-

Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.

-

Monitor for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Analyze the data by comparing tumor growth inhibition and survival rates between the treatment groups.

Signaling Pathways and Downstream Effects

The potentiation of alkylating agent-induced cytotoxicity by O⁶-BG is not solely due to increased DNA damage but also involves the activation of specific downstream signaling pathways. A key player in this process is the DNA mismatch repair (MMR) system.[11]

Following treatment with an alkylating agent in the presence of O⁶-BG, O⁶-alkylguanine adducts persist in the DNA. During DNA replication, these adducts can mispair with thymine. The MMR machinery, particularly the MSH2/MSH6 complex, recognizes these O⁶-alkylguanine:thymine mispairs.[2][11] However, instead of repairing the lesion, the MMR system engages in a "futile" cycle of repair, where it repeatedly attempts to excise the thymine opposite the alkylated guanine. This futile cycling leads to the formation of single- and double-strand DNA breaks, which are potent triggers of cell cycle arrest and apoptosis.[12][13]

The accumulation of DNA damage and strand breaks activates the DNA damage response (DDR) pathway, leading to the activation of kinases such as ATM and ATR. This, in turn, can lead to the stabilization and activation of the tumor suppressor protein p53.[12] Activated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway by upregulating pro-apoptotic Bcl-2 family members like Bax and Puma, and downregulating anti-apoptotic members like Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in programmed cell death. In some cellular contexts, the Fas/CD95 death receptor pathway may also be involved.

dot

Caption: Downstream Signaling of AGT Inhibition.

Conclusion

O⁶-benzylguanine is a well-characterized and potent inhibitor of the DNA repair enzyme AGT. Its ability to deplete AGT in tumor cells and thereby sensitize them to alkylating agents has been demonstrated in numerous preclinical and clinical studies. While the combination of O⁶-BG with chemotherapy has shown promise, particularly in certain subsets of patients with malignant gliomas, challenges such as increased myelosuppression remain. A thorough understanding of its mechanism of action, pharmacokinetics, and the downstream signaling pathways it influences is essential for the rational design of future clinical trials and the development of more effective cancer therapies targeting DNA repair. This technical guide provides a foundational resource for researchers and drug development professionals working to overcome chemotherapy resistance mediated by AGT.

References

- 1. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to Temozolomide in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A single cycle of treatment with temozolomide, alone or combined with O(6)-benzylguanine, induces strong chemoresistance in melanoma cell clones in vitro: role of O(6)-methylguanine-DNA methyltransferase and the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. mdanderson.org [mdanderson.org]

- 6. Pharmacokinetics of O(6)-benzylguanine in pediatric patients with central nervous system tumors: a pediatric oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]

- 12. Involvement of the mismatch repair system in temozolomide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]

The Core Mechanism of O6-Benzylguanine-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O6-benzylguanine (O6-BG) is a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). While not cytotoxic on its own, O6-BG plays a critical role in sensitizing cancer cells to alkylating chemotherapeutic agents, such as temozolomide (TMZ) and carmustine (BCNU). This sensitization is primarily achieved by preventing the repair of mutagenic O6-alkylguanine DNA lesions, which, when persistent, trigger a cascade of cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying O6-BG-induced apoptosis, detailing the critical signaling pathways, experimental methodologies to assess this process, and quantitative data from key studies.

The Central Role of MGMT Inhibition

O6-BG acts as a pseudosubstrate for MGMT, irreversibly transferring its benzyl group to the active cysteine residue of the enzyme. This inactivation of MGMT is the pivotal event that initiates the apoptotic cascade in the presence of alkylating agents.

Persistence of DNA Lesions

Alkylating agents generate a variety of DNA adducts, with O6-methylguanine (O6MeG) being a primary cytotoxic lesion. In proficient cancer cells, MGMT directly reverses this damage by transferring the methyl group from the guanine to its own cysteine residue. By inactivating MGMT, O6-BG ensures the persistence of these O6MeG lesions.

Mismatch Repair and the Formation of Double-Strand Breaks

During DNA replication, the persistent O6MeG adducts are frequently mispaired with thymine. This mismatch is recognized by the Mismatch Repair (MMR) system. The ensuing futile cycles of repair, where the MMR machinery repeatedly attempts to excise the incorrect thymine, lead to the formation of lethal DNA double-strand breaks (DSBs).[1] These DSBs are the ultimate trigger for the apoptotic machinery.

Signaling Pathways to Apoptosis

The accumulation of DSBs activates a complex network of signaling pathways that converge on the core apoptotic machinery. The specific pathway activated can depend on the p53 status of the cancer cell.

The p53-Dependent Apoptotic Response

In cancer cells with wild-type p53, the DNA damage response (DDR) is often initiated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and stabilize p53.[2][3] Activated p53 then transcriptionally upregulates pro-apoptotic genes.

-

Intrinsic (Mitochondrial) Pathway: p53 can induce the expression of pro-apoptotic Bcl-2 family members like Bax and Puma, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic (Death Receptor) Pathway: p53 can also upregulate the expression of death receptors like Fas (CD95/Apo-1), sensitizing the cell to extrinsic apoptotic signals.

Caption: p53-Dependent Apoptotic Pathways Induced by O6-BG and Alkylating Agents.

The p53-Independent Apoptotic Response

In cancer cells with mutated or deficient p53, the apoptotic response to O6-BG and alkylating agents primarily relies on the intrinsic mitochondrial pathway. The accumulation of DNA damage can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes MOMP, cytochrome c release, and the formation of the apoptosome (comprising Apaf-1, cytochrome c, and pro-caspase-9), leading to the activation of caspase-9 and subsequently caspase-3.[4][5]

Caption: p53-Independent Apoptotic Pathway Triggered by O6-BG and Alkylating Agents.

Quantitative Analysis of O6-BG Induced Apoptosis

The sensitizing effect of O6-BG on alkylating agent-induced apoptosis has been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

| Cell Line | Treatment | O6-BG Concentration | Apoptosis (%) | Reference |

| Glioblastoma | ||||

| LN229 | 20 µM TMZ | N/A | 24% | [6] |

| A172 | 20 µM TMZ | N/A | 7.5% | [6] |

| U87MG | TMZ | Not specified | Dose-dependent increase | [7] |

| Neuroblastoma | ||||

| SK-N-SH | TMZ + SN38 | 25 µM | Significant increase | [8] |

| Colon Cancer | ||||

| HT29 | Cisplatin | 100 µM | ~2-fold increase | [8] |

| Cell Line | Alkylating Agent | IC50 without O6-BG (µM) | IC50 with O6-BG (µM) | Reference |

| Glioblastoma | ||||

| A172 | TMZ | >1000 | ~14 | [9] |

| LN229 | TMZ | >1000 | ~66 | [9] |

| T98G | TMZ | ~247 (5 days) | Not specified | [10] |

| U87MG | TMZ | ~105 (5 days) | Not specified | [10] |

| U251 | TMZ | ~240 (48h) | Not specified | [11] |

| Melanoma | ||||

| SK-MEL-28 | Doxorubicin | 6.40 | 1.62 | [12] |

| Protein | Cell Line | Treatment | Fold Change in Expression/Activity | Reference |

| Bcl-2 | Pediatric ALL | Chemotherapy | Decrease (not significant) | [13] |

| Bax | Pediatric ALL | Chemotherapy | Increase (not significant) | [13] |

| Bax/Bcl-2 Ratio | Pediatric ALL | Chemotherapy | Significant Increase (1.74 to 6.17) | [13] |

| Cleaved Caspase-3 | Neuroblastoma | TMZ + SN38 + O6-BG | Increased | [8] |

| Cleaved Caspase-3 | SK-N-BE | Culture conditions | Varies | [14] |

Experimental Protocols for Assessing Apoptosis

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Protocol for Adherent Cells:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with O6-BG and/or the alkylating agent for the desired time. Include untreated and single-agent controls.

-

Cell Harvest: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle non-enzymatic method like Accutase or by gentle scraping to maintain cell membrane integrity.[15] Combine the detached cells with the collected medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL stock solution).[16]

-

Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[15]

Caption: Experimental Workflow for Annexin V/PI Staining of Adherent Cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol for Frozen Sections:

-

Sectioning and Fixation: Cut frozen tissue sections (5-10 µm) and mount on slides. Warm to room temperature and fix with 4% paraformaldehyde in PBS for 20-30 minutes.[17][18]

-

Washing: Rinse slides twice with PBS.[17]

-

Permeabilization: Incubate slides in a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) on ice for 2 minutes.[17] For some protocols, an ice-cold 70% ethanol incubation for 1 hour or longer may be used.[18]

-

Equilibration: Wash with PBS and incubate with TdT equilibration buffer for 5-10 minutes at room temperature.[18]

-

Labeling: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP) according to the manufacturer's instructions. Apply the mixture to the sections and incubate in a humidified chamber at 37°C for 1-2 hours.[17][18]

-

Detection (for biotin-dUTP): Wash with PBS. Incubate with a streptavidin-HRP conjugate, followed by a chromogenic substrate like DAB to produce a colored precipitate at the site of DNA breaks.[18]

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei. Dehydrate and mount the slides.[17][18]

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

General Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, p53, phospho-p53) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion